Cas no 2308485-06-3 (3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(1R)-1-(3-Bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral, multifunctional compound featuring both a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-bromophenyl substituent. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing sterically defined, brominated aromatic motifs. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The presence of the carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly useful in medicinal chemistry and materials science, where precise control over stereochemistry and functional group placement is critical. Its high purity and well-defined stereochemistry make it suitable for research requiring reproducible, enantiomerically enriched intermediates.
3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2308485-06-3 structure
Product name:3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2308485-06-3
MF:C27H25BrN2O5
MW:537.401806592941
CID:6571647
PubChem ID:165539483

3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2308485-06-3
    • EN300-1485375
    • 3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C27H25BrN2O5/c1-16(17-7-6-8-18(28)13-17)29-26(33)24(14-25(31)32)30-27(34)35-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,16,23-24H,14-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t16-,24?/m1/s1
    • InChI Key: NPNAHOIETWLTQN-YAOANENCSA-N
    • SMILES: BrC1=CC=CC(=C1)[C@@H](C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 536.09468g/mol
  • Monoisotopic Mass: 536.09468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.5

3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1485375-1000mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
1000mg
$2433.0 2023-09-28
Enamine
EN300-1485375-50mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
50mg
$2044.0 2023-09-28
Enamine
EN300-1485375-0.5g
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
0.5g
$2336.0 2023-07-10
Enamine
EN300-1485375-100mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
100mg
$2142.0 2023-09-28
Enamine
EN300-1485375-5000mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
5000mg
$7058.0 2023-09-28
Enamine
EN300-1485375-250mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
250mg
$2239.0 2023-09-28
Enamine
EN300-1485375-10000mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
10000mg
$10464.0 2023-09-28
Enamine
EN300-1485375-5.0g
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
5.0g
$7058.0 2023-07-10
Enamine
EN300-1485375-2500mg
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
2500mg
$4771.0 2023-09-28
Enamine
EN300-1485375-0.05g
3-{[(1R)-1-(3-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-06-3
0.05g
$2044.0 2023-07-10

3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No: 2308485-06-3)

3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2308485-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the realm of targeted therapy and molecular imaging. The intricate structure of this molecule, characterized by its multiple functional groups, makes it a subject of intense research interest for its potential applications in addressing various therapeutic challenges.

The molecular framework of 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid incorporates several key structural motifs that contribute to its unique chemical and biological properties. The presence of a (1R)-configured stereocenter at the ethylcarbamoyl group enhances its chiral specificity, which is crucial for the development of enantiomerically pure drugs that exhibit improved efficacy and reduced side effects. Additionally, the 3-bromophenyl moiety introduces a halogenated aromatic ring, which is often utilized in medicinal chemistry for its ability to facilitate further chemical modifications and interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex pharmacophores. The combination of a carbamoyl group and an amino acid derivative provides a versatile scaffold that can be modified to target specific biological pathways. Recent advancements in drug design have highlighted the importance of such multifunctional molecules in achieving dual or even multiple modes of action, thereby enhancing therapeutic outcomes. The fluorenylmethoxycarbonyl (Fmoc) protection group on the amino function not only serves as a protective moiety during synthetic procedures but also adds to the molecular complexity, potentially influencing both solubility and bioavailability.

In the context of contemporary pharmaceutical research, compounds like 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid are being explored for their potential applications in areas such as oncology, neurology, and inflammation. For instance, the bromophenyl ring can serve as a recognition element for enzymes or receptors involved in cancer cell proliferation, while the stereochemically defined structure allows for precise interactions with biological targets. The growing body of literature on structure-activity relationships (SAR) underscores the importance of such tailored molecules in optimizing drug-like properties.

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes implicated in disease pathogenesis. For example, modifications to the fluorenylmethoxycarbonyl moiety have been shown to modulate enzyme activity by affecting binding affinity and kinetics. These findings align with broader trends in medicinal chemistry where computational modeling and high-throughput screening are employed to identify lead compounds with enhanced pharmacological profiles. The integration of machine learning algorithms has further accelerated this process, enabling researchers to predict structural modifications that could improve drug efficacy.

The synthesis of 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups while maintaining stereochemical integrity at critical centers. Techniques such as asymmetric hydrogenation and protecting group strategies are employed to achieve the desired configuration and purity. These synthetic methodologies not only highlight the compound's complexity but also showcase the advancements in synthetic techniques that enable access to challenging molecular architectures.

The potential therapeutic applications of this compound are further augmented by its compatibility with various drug delivery systems. Researchers are exploring its incorporation into nanoparticles, liposomes, and other advanced delivery platforms to enhance bioavailability and targeted release. Such innovations are particularly relevant in oncology, where localized delivery can minimize systemic side effects while maximizing therapeutic impact. The versatility of CAS No: 2308485-06-3 as a precursor for more complex derivatives makes it an invaluable asset in medicinal chemistry libraries.

As our understanding of disease mechanisms continues to evolve, so too does our capacity to design molecules that can interact with biological systems with high precision. The case of 3-{(1R)-1-(3-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exemplifies how structural complexity can be leveraged to develop novel therapeutics. By combining expertise from organic chemistry, biochemistry, and pharmacology, researchers are paving the way for next-generation treatments that address unmet medical needs more effectively than ever before.

In conclusion, CAS No: 2308485-06-3 stands out as a significant compound in pharmaceutical research due to its intricate structure and multifaceted potential applications. Its role as a building block for more complex drugs underscores the importance of innovative molecular design in advancing therapeutic strategies across multiple disease areas. As research progresses, it is likely that derivatives of this compound will continue to emerge as promising candidates for clinical development.

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